7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one
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Overview
Description
7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor.
Chlorination: Introduction of the chlorine atom at the 7th position.
Alkylation: The 3-(3-ethoxypropyl) group is introduced through an alkylation reaction.
Thiol Addition: The mercapto group is added to the 2nd position.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-mercaptoquinazolin-4(3H)-one: Lacks the 3-(3-ethoxypropyl) group.
3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one: Lacks the chlorine atom at the 7th position.
7-chloro-3-(3-ethoxypropyl)quinazolin-4(3H)-one: Lacks the mercapto group at the 2nd position.
Uniqueness
The presence of both the 7-chloro and 3-(3-ethoxypropyl) groups, along with the mercapto group at the 2nd position, makes 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one unique. This combination of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-2-18-7-3-6-16-12(17)10-5-4-9(14)8-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGUNJBJQKGJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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